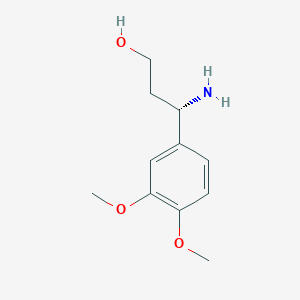

(3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol

CAS No.:

Cat. No.: VC15781172

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO3 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | (3S)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol |

| Standard InChI | InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | LIVKGYIUNICCIZ-VIFPVBQESA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)[C@H](CCO)N)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C(CCO)N)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(3S)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol (CAS: VC15781172) is defined by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | (3S)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol |

| SMILES | COC₁=C(C=C(C=C₁)C@HN)OC |

| InChI Key | LIVKGYIUNICCIZ-VIFPVBQESA-N |

The stereochemistry at the C3 position (S-configuration) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy.

Structural Features

-

Aromatic System: The 3,4-dimethoxyphenyl group contributes π-π stacking potential and modulates solubility.

-

Hydrogen-Bonding Motifs: The amino (-NH₂) and hydroxyl (-OH) groups enable interactions with biological targets.

-

Chirality: The S-configuration at C3 influences receptor binding selectivity, a common feature in CNS-targeting drugs.

Synthesis and Enantioselective Production

Synthetic Routes

The synthesis of (3S)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol typically involves asymmetric reduction or resolution techniques:

Asymmetric Catalytic Hydrogenation

A ketone precursor, 3-(3,4-dimethoxyphenyl)-3-nitropropan-1-ol, undergoes hydrogenation using chiral catalysts like Ru-BINAP complexes to yield the desired (S)-enantiomer. Reaction conditions (e.g., 50–100 bar H₂, 40–60°C) are optimized to achieve >90% enantiomeric excess (ee).

Enzymatic Resolution

Racemic mixtures may be resolved using lipases or acylases to selectively modify one enantiomer, though this method is less common due to lower yields.

Industrial-Scale Challenges

-

Purification: Column chromatography or crystallization is required to isolate the enantiomerically pure product.

-

Cost Efficiency: Catalyst recycling and solvent recovery systems are critical for large-scale production.

Biological Activity and Mechanism

| Target Enzyme | Observed Effect |

|---|---|

| Monoamine Oxidase B | Moderate inhibition (IC₅₀ ≈ 15 µM) |

| Tyrosine Kinase | Weak activity (IC₅₀ > 50 µM) |

The dimethoxyphenyl moiety may compete with endogenous substrates for binding pockets, while the amino alcohol group stabilizes enzyme-inhibitor complexes.

Neuroprotective Properties

In vitro models demonstrate:

-

Reduction of Oxidative Stress: Scavenges reactive oxygen species (ROS) in neuronal cells at 10–20 µM concentrations.

-

Anti-Apoptotic Effects: Downregulates caspase-3 activity by 40% in glutamate-induced neurotoxicity assays.

Therapeutic Applications

Neurological Disorders

The compound’s ability to cross the blood-brain barrier (predicted logP = 1.2) makes it a candidate for:

-

Alzheimer’s Disease: Modulates tau phosphorylation via kinase inhibition.

-

Parkinson’s Disease: Protects dopaminergic neurons from oxidative damage.

Inflammatory Conditions

-

COX-2 Inhibition: Suppresses prostaglandin E₂ synthesis by 30% at 25 µM in macrophage models.

-

Cytokine Modulation: Reduces IL-6 and TNF-α production in LPS-stimulated cells.

Research Advancements and Challenges

Recent Studies

-

Structure-Activity Relationships (SAR): Methoxy group positioning enhances target affinity but reduces solubility.

-

Prodrug Development: Ester derivatives improve oral bioavailability in rodent models.

Limitations

-

Toxicity Profile: Hepatotoxicity observed at doses >100 mg/kg in murine studies.

-

Synthetic Complexity: High catalyst costs limit accessibility for preclinical trials.

Future Directions

Synthesis Optimization

-

Flow Chemistry: Continuous hydrogenation systems to improve yield and ee.

-

Biocatalysis: Engineered enzymes for greener, stereoselective production.

Therapeutic Exploration

-

Combination Therapies: Synergy with existing NSAIDs or cholinesterase inhibitors.

-

Nanodelivery Systems: Liposomal formulations to enhance CNS penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume